
2-Chloro-N-cyclopropyl-3-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-cyclopropyl-3-(trifluoromethyl)benzamide is an organic compound with the molecular formula C11H9ClF3NO It features a benzamide core with a chlorine atom at the 2-position, a cyclopropyl group attached to the nitrogen, and a trifluoromethyl group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-cyclopropyl-3-(trifluoromethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-3-(trifluoromethyl)benzoic acid and cyclopropylamine.
Amidation Reaction: The 2-chloro-3-(trifluoromethyl)benzoic acid is reacted with cyclopropylamine in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine) to form the desired benzamide.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for cost, yield, and safety. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-Chloro-N-cyclopropyl-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The benzamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions, potentially forming new functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
Substitution: Products with different substituents replacing the chlorine atom.
Reduction: Corresponding amines.
Oxidation: Products with oxidized functional groups.
科学的研究の応用
2-Chloro-N-cyclopropyl-3-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Chloro-N-cyclopropyl-3-(trifluoromethyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
類似化合物との比較
Similar Compounds
2-Chloro-N-cyclopropylbenzamide: Lacks the trifluoromethyl group, which may affect its biological activity and chemical properties.
3-(Trifluoromethyl)benzamide: Lacks the chlorine and cyclopropyl groups, potentially altering its reactivity and applications.
N-Cyclopropyl-3-(trifluoromethyl)benzamide: Lacks the chlorine atom, which may influence its chemical behavior.
Uniqueness
2-Chloro-N-cyclopropyl-3-(trifluoromethyl)benzamide is unique due to the combination of the chlorine, cyclopropyl, and trifluoromethyl groups, which confer distinct chemical and biological properties
特性
分子式 |
C11H9ClF3NO |
|---|---|
分子量 |
263.64 g/mol |
IUPAC名 |
2-chloro-N-cyclopropyl-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C11H9ClF3NO/c12-9-7(10(17)16-6-4-5-6)2-1-3-8(9)11(13,14)15/h1-3,6H,4-5H2,(H,16,17) |
InChIキー |
IIHLSHPBGAASMY-UHFFFAOYSA-N |
正規SMILES |
C1CC1NC(=O)C2=C(C(=CC=C2)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 9-bromo-2-morpholino-4-oxo-4H-pyrido[1,2-A]pyrimidine-7-carboxylate](/img/structure/B14030589.png)
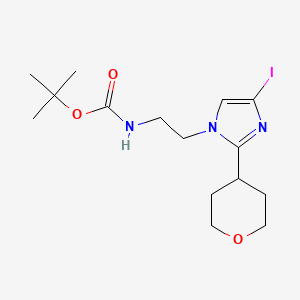
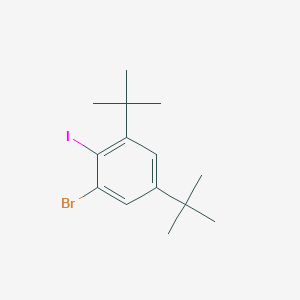


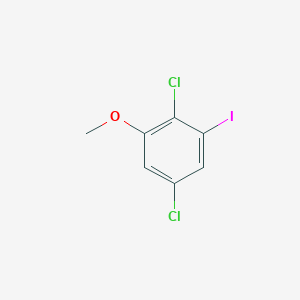
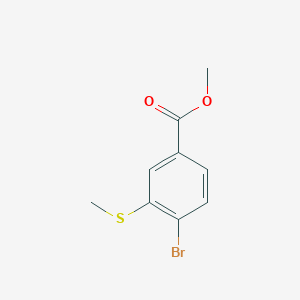
![5,5'-Diformyl-3,3'-dimethoxy-[1,1'-biphenyl]-2,2'-diyl diacetate](/img/structure/B14030619.png)

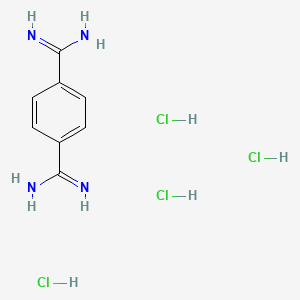



![5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B14030653.png)
